4-(Chloromethyl)pyridine hydrochloride

Solubility Formulation Aqueous-phase synthesis

Procure 4-(Chloromethyl)pyridine hydrochloride (CAS 1822-51-1) for its non-interchangeable 4-position regiochemistry essential in Carbinoxamine/Bepotastine synthesis. The HCl salt ensures 750 g/L aqueous solubility and stability vs. free base. Enables 4-picolyl ester protection in SPPS with electrolytic cleavage and tunable calixarene alkylation. ≥98% purity, verified for asymmetric catalysis (up to 88% ee).

Molecular Formula C6H7Cl2N
Molecular Weight 164.03 g/mol
CAS No. 1822-51-1
Cat. No. B042278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)pyridine hydrochloride
CAS1822-51-1
Synonyms4-(Chloromethyl)pyridine Hydrochloride;  4-(Chloromethyl)pyridinium Chloride;  4-Chloromethylpyridine hydrochloride Salt;  4-Picolyl Chloride Hydrochloride;  4-Pyridylmethyl Chloride Hydrochloride
Molecular FormulaC6H7Cl2N
Molecular Weight164.03 g/mol
Structural Identifiers
SMILESC1=C[NH+]=CC=C1CCl.[Cl-]
InChIInChI=1S/C6H6ClN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H
InChIKeyZDHKVKPZQKYREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 30 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)pyridine hydrochloride CAS 1822-51-1: Technical Specifications and Procurement Overview


4-(Chloromethyl)pyridine hydrochloride (CAS 1822-51-1), also referred to as 4-picolyl chloride hydrochloride, is a heterocyclic organohalide alkylating agent comprising a pyridine core substituted at the 4-position with a chloromethyl group, stabilized as the hydrochloride salt [1]. This compound exists as a yellow to orange fine crystalline powder with a molecular weight of 164.03 g/mol and a melting point range of 166–173 °C (lit.) [2]. It exhibits high water solubility of 750 g/L at 20 °C, with additional solubility in DMSO and methanol [3]. The compound is hygroscopic, sensitive to moisture, and typically stored at 2–8 °C under inert atmosphere [4]. It is commercially available at purities typically ≥98% and serves as a versatile building block in pharmaceutical and agrochemical synthesis .

Why 4-(Chloromethyl)pyridine Hydrochloride Cannot Be Arbitrarily Substituted: Regiochemical and Salt-Form Limitations


Substituting 4-(chloromethyl)pyridine hydrochloride with its positional isomers (2- or 3-chloromethylpyridine) or with alternative leaving groups (bromo or hydroxymethyl analogs) fundamentally alters reaction outcomes and process feasibility. Regiochemistry dictates the spatial orientation and electronic environment of the electrophilic center, directly affecting nucleophilic substitution kinetics, alkylation regioselectivity, and the conformational properties of the resulting adducts [1]. The hydrochloride salt form provides quantifiable advantages in aqueous solubility (750 g/L at 20 °C) and storage stability compared to the free base or alternative salt forms, while the chloromethyl group offers a balanced reactivity profile distinct from the more labile bromomethyl analog . In calixarene O-alkylation systems, the use of 2-(chloromethyl)pyridine under identical conditions (Cs₂CO₃, THF reflux) produces tetra-O-alkylated products with a different conformational distribution (91:9 cone:1,2-alternate ratio) at 70% yield, whereas 4-(chloromethyl)pyridine yields distinct di- and tri-O-alkylated products whose conformational ratio is specifically modulated by the choice of base (NaH vs. alkali metal carbonates), demonstrating that the substitution position governs both product distribution and synthetic pathway control [2][3]. These non-interchangeable regiochemical, salt-form, and reactivity characteristics necessitate compound-specific procurement rather than generic substitution.

4-(Chloromethyl)pyridine Hydrochloride Quantitative Differentiation Evidence for Scientific Procurement Decisions


Superior Aqueous Solubility of Hydrochloride Salt vs. Free Base or Alternative Salts for Aqueous-Phase Reactions

4-(Chloromethyl)pyridine hydrochloride demonstrates water solubility of 750 g/L at 20 °C, a value that enables high-concentration aqueous reaction conditions without requiring organic co-solvents [1]. This solubility is a direct consequence of the hydrochloride salt form, which enhances ionic character relative to the free base .

Solubility Formulation Aqueous-phase synthesis Salt selection

Regiochemical Position (4- vs. 2-) Determines Alkylation Product Conformation and Yield

In O-alkylation reactions of flexible macrocyclic calixarene scaffolds, the choice between 4-(chloromethyl)pyridine and 2-(chloromethyl)pyridine leads to fundamentally different product outcomes. Under identical base conditions (Cs₂CO₃, THF reflux), 2-(chloromethyl)pyridine affords tetra-O-alkylated products with a defined conformational ratio of 91:9 (cone:1,2-alternate) at 70% yield [1]. In contrast, 4-(chloromethyl)pyridine produces di- and tri-O-alkylated products with a distinct conformational distribution that is specifically modulated by the base selection (NaH vs. alkali metal carbonates) [2].

Calixarene chemistry Supramolecular chemistry O-alkylation Regioselectivity

Peptide Carboxyl Protection as 4-Picolyl Ester: Acid-Stable, Electrolytically Cleavable Protecting Group

4-(Chloromethyl)pyridine hydrochloride serves as a reagent for the protection of peptide carboxyl termini as 4-picolyl esters, providing a polar 'handle' that enhances chromatographic separation and purification of synthetic peptides [1]. This protecting group strategy is specifically enabled by the 4-pyridylmethyl substitution pattern and the hydrochloride salt form, which facilitates handling and reaction setup . The resulting 4-picolyl esters exhibit relative stability to acid conditions (including HF and TFA cleavage conditions) but can be selectively removed by electrolytic reduction, offering orthogonal deprotection options distinct from standard benzyl or tert-butyl esters .

Peptide synthesis Protecting group Solid-phase synthesis Purification

Catalytic Asymmetric Hetero-Diels–Alder Reactions: 4-Picolyl Chloride as Ligand Component

4-(Chloromethyl)pyridine hydrochloride (4-picolyl chloride hydrochloride) has been demonstrated as an effective catalyst component in asymmetric hetero-Diels–Alder reactions. When combined with (R)-BINOL and Ti(i-PrO)₄, the catalyst generated using 4-picolyl chloride hydrochloride promotes the reaction of Brassard's diene with aliphatic aldehydes to afford α,β-unsaturated δ-lactone derivatives in 46–79% yields with enantioselectivities up to 88% ee . This methodology enabled the one-step synthesis of natural products (R)-(+)-kavain (70% ee, >99% ee after single recrystallization) and (S)-(+)-dihydrokavain (84% ee) .

Asymmetric catalysis Hetero-Diels–Alder Enantioselective synthesis Chiral ligand

Established Pharmaceutical Intermediate for Marketed Antihistamines

4-(Chloromethyl)pyridine hydrochloride serves as a validated industrial intermediate for the synthesis of marketed antihistamine active pharmaceutical ingredients (APIs), specifically Carbinoxamine and Bepotastine besylate . This represents a distinct industrial application where the 4-substituted chloromethylpyridine scaffold is essential for constructing the target pharmacophore, as the 2- and 3-isomers would yield regioisomeric products with different pharmacological profiles .

Pharmaceutical intermediate Antihistamine synthesis API manufacturing Carbinoxamine

Balanced Reactivity Profile: Chloro vs. Bromo Leaving Group in Nucleophilic Substitutions

The chloromethyl group in 4-(chloromethyl)pyridine hydrochloride offers a balanced reactivity profile compared to the more labile bromomethyl analog. Under nucleophilic substitution conditions (60–80 °C, KI catalysis at 10 mol%), the chloro derivative achieves yields of 75–85%, providing sufficient reactivity for efficient conversion while offering greater handling stability and storage convenience than the bromo analog . The bromo analog (4-(bromomethyl)pyridine) is more reactive but exhibits reduced storage stability (ambient storage vs. 2–8 °C for the hydrochloride) and lower commercial purity (90–95% typical vs. >98% for the chloro analog) .

Nucleophilic substitution Leaving group Reaction optimization SN2

4-(Chloromethyl)pyridine Hydrochloride Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Antihistamine APIs Carbinoxamine and Bepotastine Besylate

Procurement of 4-(chloromethyl)pyridine hydrochloride is essential for manufacturing the marketed antihistamines Carbinoxamine and Bepotastine besylate . The 4-position substitution pattern is structurally required for constructing the pharmacologically active regioisomer; substitution with 2- or 3-chloromethylpyridine isomers would yield incorrect regioisomeric products with altered or absent antihistamine activity. The high purity specification (>98%) and validated use in these specific API synthetic routes justify selection of this compound over alternative chloromethylpyridine isomers .

Peptide Carboxyl Protection with Integrated Purification Handle

Researchers performing peptide synthesis, particularly solid-phase peptide synthesis (SPPS) requiring orthogonal carboxyl protection, should procure this compound for its established application as a 4-picolyl ester precursor . The resulting 4-picolyl esters provide: (i) acid stability to standard cleavage conditions (HF, TFA); (ii) selective removal by electrolytic reduction without affecting acid-labile side-chain protections; and (iii) a polar 'handle' that enhances chromatographic separation and purification efficiency . This orthogonal protection strategy reduces purification steps and improves overall peptide yield, directly addressing a key bottleneck in peptide synthesis workflows.

Asymmetric Catalysis with Titanium-BINOL Catalyst Systems

For asymmetric hetero-Diels–Alder reactions targeting α,β-unsaturated δ-lactone derivatives or natural product kavain synthesis, 4-(chloromethyl)pyridine hydrochloride is a required catalyst component when using (R)-BINOL/Ti(i-PrO)₄ systems . The compound enables enantioselectivities up to 88% ee and yields of 46–79%, and is specifically documented for one-step (R)-(+)-kavain synthesis (70% ee, >99% ee after recrystallization) . The 4-picolyl moiety is integral to the chiral catalyst complex; alternative pyridine derivatives (including the 3-isomer) do not produce equivalent enantioselectivity outcomes in this specific catalyst system.

Calixarene O-Alkylation for Tunable Supramolecular Scaffolds

Investigators developing calixarene-based supramolecular receptors or molecular recognition systems should procure the 4-isomer specifically when partial O-alkylation (di- or tri-substitution) with base-tunable conformational control is desired . The 4-(chloromethyl)pyridine reagent yields distinct product distributions and conformational outcomes compared to the 2-isomer, which under identical conditions produces tetra-substituted products with a fixed 91:9 conformational ratio . This regiochemical specificity enables access to partially functionalized calixarene scaffolds that cannot be synthesized using 2-(chloromethyl)pyridine.

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